An In-depth Technical Guide to (9S,13R)-12-Oxo phytodienoic acid-d5
An In-depth Technical Guide to (9S,13R)-12-Oxo phytodienoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9S,13R)-12-Oxo phytodienoic acid-d5 (OPDA-d5) is the deuterated form of (9S,13R)-12-oxo-phytodienoic acid (12-OPDA), a critical signaling molecule in plants.[1][2] This isotopically labeled compound serves as an invaluable internal standard for the accurate quantification of its unlabeled counterpart in biological samples using mass spectrometry.[3][4] 12-OPDA is a key precursor in the biosynthesis of jasmonic acid (JA) and its derivatives, a class of phytohormones that regulate plant growth, development, and responses to biotic and abiotic stress.[5][6] Furthermore, emerging research has highlighted that 12-OPDA itself possesses intrinsic biological activity, functioning as a signaling molecule independent of its conversion to JA.[7][8] In mammalian systems, 12-OPDA has demonstrated anti-inflammatory properties, making it a compound of interest for drug development. This guide provides a comprehensive overview of the technical details of (9S,13R)-12-Oxo phytodienoic acid-d5, its biological context, and its application in research.
Quantitative Data
The physical and chemical properties of (9S,13R)-12-Oxo phytodienoic acid-d5 are crucial for its use as an internal standard. The following tables summarize these key quantitative data points.
Table 1: Physicochemical Properties of (9S,13R)-12-Oxo phytodienoic acid-d5
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃D₅O₃ | [9] |
| Molecular Weight | 297.44 g/mol | [9] |
| CAS Number | 2692624-08-9 | [9][10] |
| Appearance | Solid | [9] |
Table 2: Storage and Stability of (9S,13R)-12-Oxo phytodienoic acid-d5
| Condition | Duration | Reference |
| Powder at -20°C | 3 years | [9] |
| Powder at 4°C | 2 years | [9] |
| In solvent at -80°C | 6 months | [9] |
| In solvent at -20°C | 1 month | [9] |
Biological Context: Signaling Pathways
(9S,13R)-12-Oxo phytodienoic acid is a central molecule in the oxylipin signaling pathway in plants. It is synthesized from α-linolenic acid in the chloroplasts and can then be transported to the peroxisome for conversion into jasmonic acid.[2][5] However, 12-OPDA can also act independently as a signaling molecule.
12-OPDA can also initiate its own signaling cascade, which is independent of the canonical jasmonic acid receptor, COI1. This independent pathway is crucial for certain stress responses.
Experimental Protocols
The primary application of (9S,13R)-12-Oxo phytodienoic acid-d5 is as an internal standard for the quantification of endogenous 12-OPDA by mass spectrometry. The following is a detailed methodology for a typical experimental workflow.
Quantification of 12-OPDA in Plant Tissue using LC-MS/MS
1. Materials and Reagents
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(9S,13R)-12-Oxo phytodienoic acid-d5 (Internal Standard)
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(9S,13R)-12-Oxo phytodienoic acid (Analytical Standard)
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Plant tissue (e.g., Arabidopsis thaliana leaves)
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Liquid nitrogen
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2 mL microcentrifuge tubes
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Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)
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Solid-Phase Extraction (SPE) cartridges (e.g., C18)
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Methanol, Acetonitrile (LC-MS grade)
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Formic acid
2. Sample Preparation
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Harvest and Homogenization: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Internal Standard Spiking: To the powdered tissue, add a known amount of (9S,13R)-12-Oxo phytodienoic acid-d5 (e.g., 10 ng) in a small volume of solvent.
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Extraction: Add 1 mL of ice-cold extraction solvent to the sample. Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the oxylipins with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
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Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes.
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Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
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-
Mass Spectrometry (MS):
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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12-OPDA: Monitor the transition from the precursor ion (m/z 291.2) to a characteristic product ion.
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12-OPDA-d5: Monitor the transition from the precursor ion (m/z 296.2) to a characteristic product ion.
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-
Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
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4. Data Analysis
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Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled 12-OPDA and a fixed concentration of 12-OPDA-d5.
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Quantification: Calculate the peak area ratio of the analyte (12-OPDA) to the internal standard (12-OPDA-d5) for both the calibration standards and the samples.
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Concentration Determination: Determine the concentration of 12-OPDA in the samples by plotting the peak area ratios of the calibration standards against their concentrations and fitting a linear regression. The concentration in the unknown samples can then be calculated from their peak area ratios using the regression equation.
Conclusion
(9S,13R)-12-Oxo phytodienoic acid-d5 is an essential tool for researchers in plant biology, biochemistry, and drug development. Its use as an internal standard enables the precise and accurate quantification of endogenous 12-OPDA, a molecule with dual roles as a key precursor to jasmonates and as an independent signaling molecule. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective application of this deuterated standard in sophisticated analytical methodologies, ultimately contributing to a deeper understanding of oxylipin signaling in both plant and mammalian systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]
- 9. (9S,13R)-12-Oxo phytodienoic acid-d5 | Isotope-Labeled Compounds | 2692624-08-9 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
